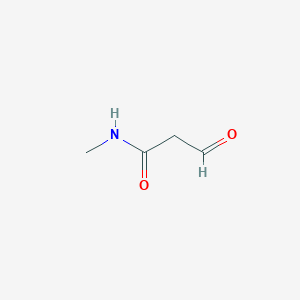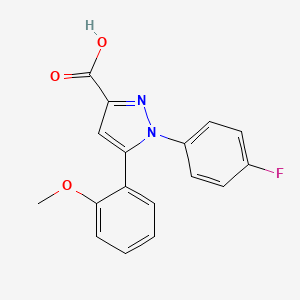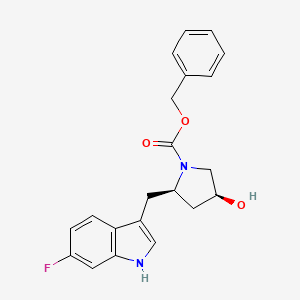
2-(Ethynyloxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethynyloxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H10O2. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. This compound is characterized by the presence of an ethynyloxy group attached to the tetrahydropyran ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethynyloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with an ethynylating agent. One common method is the reaction of tetrahydropyran with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethynyloxy group.
Industrial Production Methods
Industrial production of 2-(Ethynyloxy)tetrahydro-2H-pyran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethynyloxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The ethynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ethynyloxy group can yield saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethynyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyloxy group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(Ethynyloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Ethynyloxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The ethynyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound without the ethynyloxy group.
2-(Propynyloxy)tetrahydro-2H-pyran: A similar compound with a propynyloxy group instead of an ethynyloxy group.
2-(Butynyloxy)tetrahydro-2H-pyran: A derivative with a butynyloxy group.
Uniqueness
2-(Ethynyloxy)tetrahydro-2H-pyran is unique due to the presence of the ethynyloxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
73229-27-3 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-ethynoxyoxane |
InChI |
InChI=1S/C7H10O2/c1-2-8-7-5-3-4-6-9-7/h1,7H,3-6H2 |
InChI Key |
QEBUDLNSQNWKFW-UHFFFAOYSA-N |
Canonical SMILES |
C#COC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12983507.png)
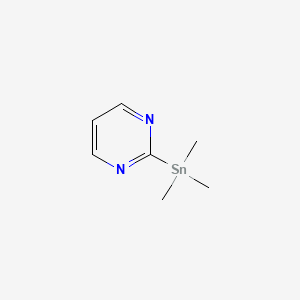
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B12983535.png)

![Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12983541.png)
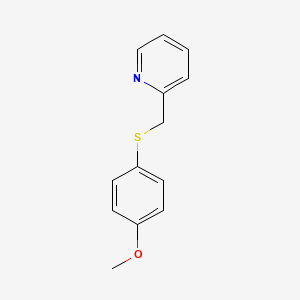

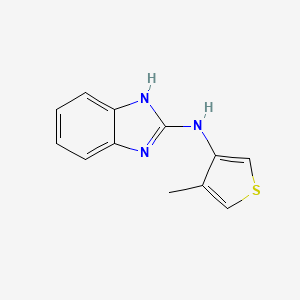
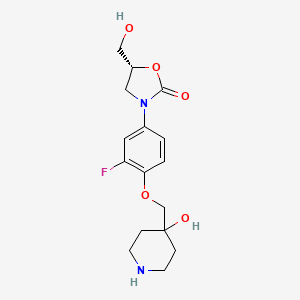
![9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12983577.png)
